molecular formula C8H6F3NO3 B1412232 Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate CAS No. 1227581-59-0

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Cat. No. B1412232
M. Wt: 221.13 g/mol
InChI Key: IHEIGXVJDBWJBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate” has a molecular weight of 221.14 . It is stored at temperatures between 28°C .

Scientific Research Applications

Synthesis and Production

  • Synthesis Process : Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate is synthesized as part of the development of novel anti-infective agents. A notable process involves the trifluoromethylation of an aryl iodide using an economical and safe method (Mulder et al., 2013).
  • Compound Formation : In the synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, extensive structural analysis is conducted to understand its formation and properties (Zhou et al., 2008).

Chemical Analysis and Characterization

  • Deuterium Labeling : Methyl nicotinate-5-2H, a deuterium-labeled derivative of nicotinic acid, is prepared to study its chemical structure and behavior. This involves palladium-catalyzed deuterolysis and is significant for understanding molecular interactions (Clark, 1976).
  • Chemical Properties Exploration : The study of various nicotinic acid derivatives, such as retinoprotective agents and compounds with potential pharmacological effects, involves exploring their chemical properties and interactions (Peresypkina et al., 2020).

Pharmaceutical and Medicinal Chemistry

  • Drug Development : New compounds related to methyl 2-hydroxy-5-(trifluoromethyl)nicotinate are synthesized for potential use in medicinal chemistry, such as in the development of analgesics or anti-inflammatory agents. The pharmacokinetics of these compounds are studied extensively (Pico et al., 1981).

Advanced Material Science

  • Material Science Applications : Research in optical materials involves studying the luminescent properties of complexes with nicotinic acid derivatives, suggesting potential applications in advanced material science and photonics (Godlewska et al., 2020).

Herbicide Development

  • Agricultural Applications : Synthesis of novel derivatives from nicotinic acid is explored for developing new herbicides. The structure-activity relationships of these compounds provide insights into their potential use in agriculture (Yu et al., 2021).

Safety And Hazards

“Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-12-6(5)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEIGXVJDBWJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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